![molecular formula C24H25N3O3S B4622306 3-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzaldehyde N-phenylthiosemicarbazone](/img/structure/B4622306.png)
3-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzaldehyde N-phenylthiosemicarbazone
説明
Thiosemicarbazone derivatives, including those with methoxy and phenoxy substituents, are known for their interesting chemical properties and potential applications. These compounds often exhibit significant biological activities, making them the subject of intense research efforts.
Synthesis Analysis
The synthesis of thiosemicarbazone derivatives typically involves the condensation of thiosemicarbazides with aldehydes or ketones. For compounds similar to the one , a multistep synthesis process can be employed, starting with the preparation of the appropriate benzaldehyde derivative, followed by reaction with N-phenylthiosemicarbazide under controlled conditions to yield the desired thiosemicarbazone compound.
Molecular Structure Analysis
The molecular structure of thiosemicarbazone derivatives can be elucidated using techniques such as X-ray crystallography and NMR spectroscopy. These methods provide detailed information about the arrangement of atoms within the molecule and the configuration of various functional groups, including the orientation of methoxy and phenoxy substituents relative to the thiosemicarbazone moiety.
Chemical Reactions and Properties
Thiosemicarbazone derivatives can participate in various chemical reactions, reflecting their rich chemistry. These compounds can act as ligands, forming complexes with transition metals. Such interactions are often investigated using spectroscopic methods, and the resulting complexes can exhibit diverse chemical and biological properties.
Physical Properties Analysis
The physical properties of thiosemicarbazone derivatives, such as solubility, melting point, and crystallinity, can be influenced by the nature of their substituents. For instance, the presence of methoxy and phenoxy groups can affect the compound's solubility in organic solvents and its ability to form crystalline structures.
Chemical Properties Analysis
The chemical properties of thiosemicarbazone derivatives are largely determined by the thiosemicarbazone moiety and the nature of its substituents. These compounds typically exhibit nucleophilic character and can undergo various chemical transformations, including oxidation and coordination with metal ions, leading to a wide range of potential applications.
For more specific information on "3-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzaldehyde N-phenylthiosemicarbazone," direct studies on this compound would be necessary. Unfortunately, the exact compound mentioned does not appear in the available literature, suggesting that further research might be needed to fully explore its synthesis, structure, and properties.
References (Sources)
- (R. Takjoo et al., 2013): Investigates the synthesis, spectroscopy, and structure of similar thiosemicarbazone derivatives and their metal complexes.
- (K. Kobayashi et al., 2013): Describes the synthesis of phenylhydrazone derivatives through cyclization reactions, relevant for understanding the chemical reactions of related compounds.
- Additional studies on thiosemicarbazone derivatives and their properties include works by (Tülay Bal & B. Ülküseven, 2004), (Ali Barandov & U. Abram, 2007), and others, highlighting the diverse chemical and physical analyses applicable to these compounds.
科学的研究の応用
Anticancer Potential and DNA Interactions
- Iron(III) and nickel(II) complexes derived from similar thiosemicarbazone compounds have been investigated for their anticancer properties. Studies have shown that these complexes exhibit cytotoxic effects on leukemia and endothelial cells. The compounds were found to damage DNA, particularly affecting the adenine base, suggesting a potential for selective antileukemic effects and drug development (Bal-Demirci et al., 2015).
Synthesis and Structural Properties
- Template reactions involving hydroxy and methoxy substituted benzaldehyde thiosemicarbazones with metal chlorides have led to the synthesis of N1,N4-diarylidene-S-methylthiosemicarbazone metal complexes. These complexes have been characterized by various spectroscopic methods, revealing systematic trends in the chemical shift values of aromatic protons (Bal & Ülküseven, 2004).
Catalytic Activities
- The catalytic performance of nickel(II) complexes involving 3-formylchromone-S-methylisothiosemicarbazone derivatives has been evaluated in the hydroxylation of phenol to catechol and hydroquinone, showing enhanced activity. This suggests their utility in industrial applications for the synthesis of important chemical intermediates (Vijayan et al., 2017).
Spectroscopic Characterization
- Spectroscopic studies on Cu(II) complexes with similar benzaldehyde semicarbazones have provided insights into the coordination through nitrogen and sulfur atoms and indicated a square planar geometry for some complexes, highlighting the structural diversity and potential reactivity of these compounds (Singh & Sharma, 2014).
特性
IUPAC Name |
1-[[3-methoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl]methylideneamino]-3-phenylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S/c1-18-7-6-10-21(15-18)29-13-14-30-22-12-11-19(16-23(22)28-2)17-25-27-24(31)26-20-8-4-3-5-9-20/h3-12,15-17H,13-14H2,1-2H3,(H2,26,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJXBUINTNULFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCOC2=C(C=C(C=C2)C=NNC(=S)NC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



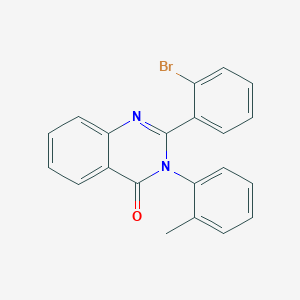
![2-(4-chlorophenyl)-3-{2-[2-(4-methoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4622232.png)
![7-(1,3-benzodioxol-5-ylmethyl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4622237.png)
![methyl 3-{[({5-[(2-furoylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B4622242.png)
![N-(5-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)benzamide](/img/structure/B4622245.png)
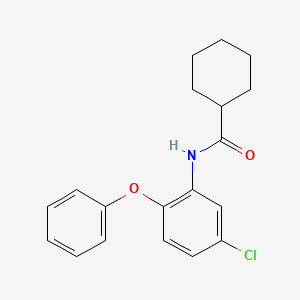
![4-[(4-phenoxybutanoyl)amino]benzamide](/img/structure/B4622256.png)
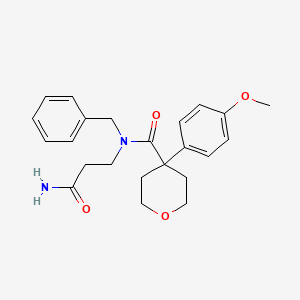
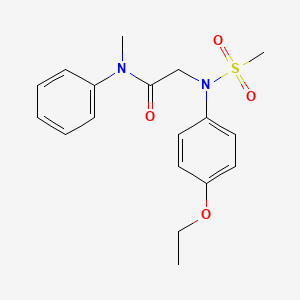
![5-{3-[(4-fluorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4622293.png)
![methyl 4-ethyl-5-methyl-2-[({[4-(1-pyrrolidinylsulfonyl)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4622296.png)
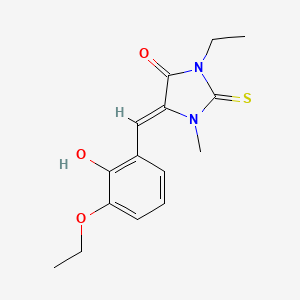
![3-[4-(allyloxy)-3,5-dibromophenyl]-2-cyano-N-(4-methoxyphenyl)acrylamide](/img/structure/B4622321.png)
![2-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4622328.png)